Cas no 122509-72-2 (6-chloro-5-fluoro-1H-indole)

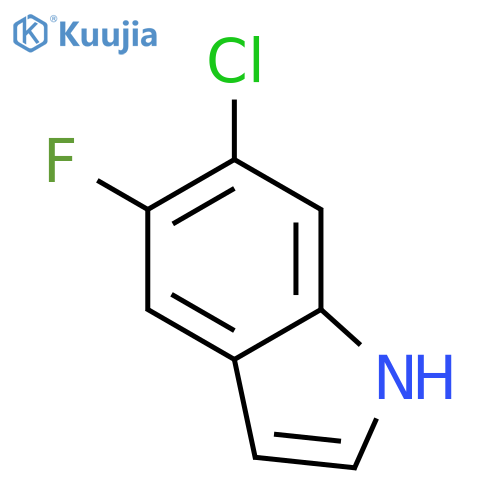

6-chloro-5-fluoro-1H-indole structure

商品名:6-chloro-5-fluoro-1H-indole

CAS番号:122509-72-2

MF:C8H5ClFN

メガワット:169.583404302597

MDL:MFCD01074496

CID:63605

PubChem ID:329767770

6-chloro-5-fluoro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-5-fluoroindole

- 6-chloro-5-fluoro-1H-indole

- 5-Fluoro-6-chloroindole

- - 6-chloro-5-fluroindole

- 1H-Indole,6-chloro-5-fluoro-

- 6-Chloro-5-fluoroindole ,98%

- 1H-Indole, 6-chloro-5-fluoro-

- zlchem 989

- PubChem7290

- 6-chloro-5-fluoro-indole

- KSC493I4B

- 5-Fluoro-6-chloro-1H-indole

- 6-CHLORO-5-FLUROINDOLE

- Jsp001507

- ZLD0455

- ANGRSSWNBDJESO-UHFFFAOYSA-N

- BH152

- FCH918291

- CC0127

- STL556825

- SBB088337

- PC9724

- FC0205

- CL3470

- BBL103016

- AKO

- C-3930

- FT-0621058

- AKOS005063336

- A2579

- DTXSID60378611

- SY021578

- SCHEMBL1248842

- 5-Isoxazolecarboxylicacid, 3-methyl-, ethyl ester

- AC-1408

- CS-W008220

- MFCD01074496

- PB12726

- AM20020312

- 122509-72-2

- PS-6948

- 6-Chloro-5-fluoroindole, 96%

- DB-007142

- 640-181-9

- FC10535

-

- MDL: MFCD01074496

- インチ: 1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H

- InChIKey: ANGRSSWNBDJESO-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C2C([H])=C([H])N([H])C2=C1[H])F

計算された属性

- せいみつぶんしりょう: 169.00900

- どういたいしつりょう: 169.009

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 15.8

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 色と性状: イエローソリッド

- 密度みつど: 1.436

- ゆうかいてん: 103-108 °C

- ふってん: 299.8±20.0 °C at 760 mmHg

- フラッシュポイント: 135.1±21.8 °C

- 屈折率: 1.432

- PSA: 15.79000

- LogP: 2.96040

- ようかいせい: 未確定

6-chloro-5-fluoro-1H-indole セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:2-8 °C

6-chloro-5-fluoro-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-chloro-5-fluoro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018518-250mg |

6-Chloro-5-fluoro-1H-indole |

122509-72-2 | 98% | 250mg |

¥54.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018518-1g |

6-Chloro-5-fluoro-1H-indole |

122509-72-2 | 98% | 1g |

¥151.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02988-5G |

6-chloro-5-fluoro-1H-indole |

122509-72-2 | 97% | 5g |

¥ 699.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02988-50G |

6-chloro-5-fluoro-1H-indole |

122509-72-2 | 97% | 50g |

¥ 4,052.00 | 2023-03-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1018518-100mg |

6-Chloro-5-fluoro-1H-indole |

122509-72-2 | 98% | 100mg |

¥74 | 2023-04-16 | |

| BAI LING WEI Technology Co., Ltd. | 106864-500MG |

6-Chloro-5-fluoroindole, 98% |

122509-72-2 | 98% | 500MG |

¥ 1347 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02988-1G |

6-chloro-5-fluoro-1H-indole |

122509-72-2 | 97% | 1g |

¥ 158.00 | 2023-03-30 | |

| Fluorochem | 010184-5g |

6-Chloro-5-fluoroindole |

122509-72-2 | 98% | 5g |

£169.00 | 2022-03-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028171-1g |

6-chloro-5-fluoro-1H-indole |

122509-72-2 | 96% | 1g |

¥470 | 2024-05-26 | |

| TRC | C585793-1g |

6-Chloro-5-fluoroindole |

122509-72-2 | 1g |

$ 115.00 | 2022-06-06 |

6-chloro-5-fluoro-1H-indole 関連文献

-

Rekha,Sonam Sharma,Ramasamy Vijaya Anand Org. Biomol. Chem. 2023 21 6218

122509-72-2 (6-chloro-5-fluoro-1H-indole) 関連製品

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:122509-72-2)6-氯-5-氟吲哚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:122509-72-2)6-chloro-5-fluoro-1H-indole

清らかである:99%/99%

はかる:25g/100g

価格 ($):291.0/1162.0